
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPP-115, and it belongs to the class of GABA aminotransferase inhibitors.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate involves the inhibition of GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA. By inhibiting this enzyme, Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate increases the levels of GABA in the brain, which leads to a reduction in the craving for drugs and alcohol.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate has several biochemical and physiological effects. These effects include the reduction of cocaine and alcohol self-administration, the prevention of relapse to drug seeking behavior, and the reduction of anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate in lab experiments is its high specificity for GABA aminotransferase. This specificity allows for the selective inhibition of this enzyme without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential applications of this compound in the treatment of other neurological disorders such as epilepsy and schizophrenia. Additionally, research can be conducted to explore the potential of this compound as a tool for studying the role of GABA in the brain and its implications for addiction and other neurological disorders.
Conclusion:
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to be effective in reducing the craving for drugs and alcohol and preventing relapse to drug-seeking behavior. Future research can explore the potential of this compound in the treatment of other neurological disorders and as a tool for studying the role of GABA in the brain.
Synthesemethoden
The synthesis of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate involves the reaction of 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst. This reaction results in the formation of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate. The purity of the compound can be improved through various purification techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the treatment of addiction and substance abuse disorders. Studies have shown that Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate can reduce the craving for drugs such as cocaine and alcohol by inhibiting the breakdown of GABA, a neurotransmitter that plays a crucial role in the reward system of the brain.
Eigenschaften
IUPAC Name |
ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClF2NO3/c1-4-19-10(18)8-5-16(9(17)7(2)13)6-12(8,3)11(14)15/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGZDQKCNZUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(C)C(F)F)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)
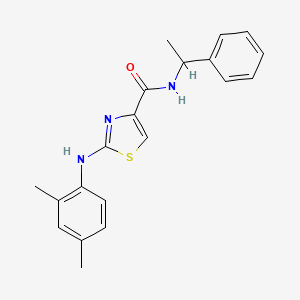
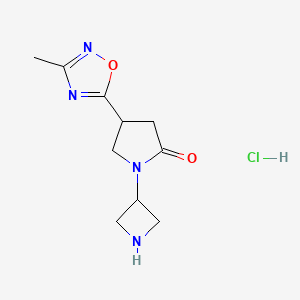
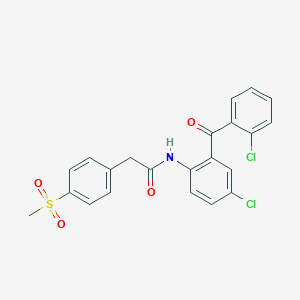
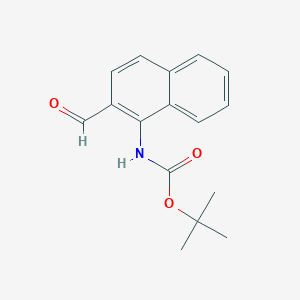
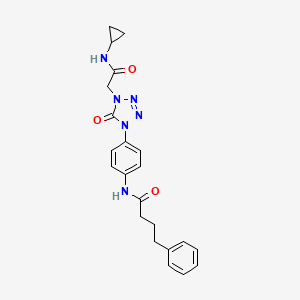
![Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate](/img/structure/B2715761.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)
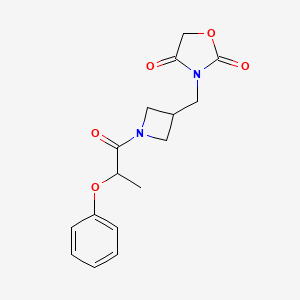

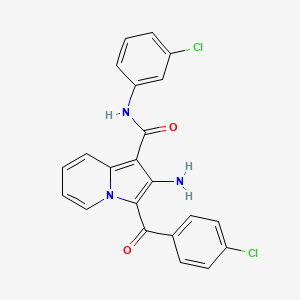
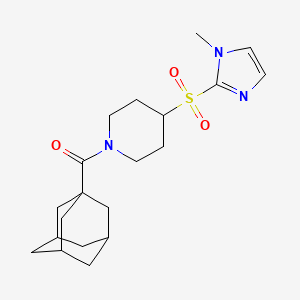
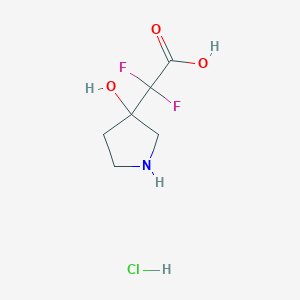
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2715773.png)